molecular formula C16H23N3O3 B153319 Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate CAS No. 350684-49-0

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

Cat. No. B153319
Key on ui cas rn: 350684-49-0
M. Wt: 305.37 g/mol
InChI Key: PCJKGZGOTDJFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902239B2

Procedure details

To a solution of 4-aminobenzoic acid (411 mg, 3.00 mmol) in DMF (3.0 mL) at room temperature was added EDC (862 mg, 4.50 mmol), HOBt (608 mg, 4.50 mm01), triethylamine (606 mg, 0.835 mL, 6.00 mmol) and tert-butyl piperazinecarboxylate (671 mg, 3.60 mmol). The mixture was stirred for 22 h, and then 2 N aq. NaOH was added to adjust the PH>10. The mixture was extracted with ethyl acetate, and the organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (50 to 90% EtOAc) to give 4-(4-amino-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (796 mg, 87%) as a colorless oil. MS (ES+): m/z=306.2
Quantity
411 mg
Type
reactant
Reaction Step One
Name
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
0.835 mL
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C.[N:32]1([C:38]([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39])[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1.[OH-].[Na+]>CN(C=O)C>[C:41]([O:40][C:38]([N:32]1[CH2:37][CH2:36][N:35]([C:6](=[O:8])[C:5]2[CH:4]=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=2)[CH2:34][CH2:33]1)=[O:39])([CH3:44])([CH3:42])[CH3:43] |f:5.6|

Inputs

Step One
Name
Quantity
411 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
862 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
608 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.835 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
671 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatograghy
WASH
Type
WASH
Details
eluted with EtOAc

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 796 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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